3-methoxy-N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}benzamide
Description
3-methoxy-N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}benzamide is a pyrazolo-pyridine derivative characterized by a fused bicyclic core (pyrazolo[3,4-b]pyridine) with a 6-oxo group, a 1-methyl substituent, and a 4-phenyl moiety. Such compounds are frequently explored for their pharmacological properties, including kinase inhibition and antimicrobial activity, due to the pyrazole-pyridine scaffold’s ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
3-methoxy-N-(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-25-20-18(16(12-17(26)22-20)13-7-4-3-5-8-13)19(24-25)23-21(27)14-9-6-10-15(11-14)28-2/h3-11,16H,12H2,1-2H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAASKDMELPESTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine ring system.
Introduction of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the pyrazolo[3,4-b]pyridine core in the presence of a Lewis acid catalyst.
Attachment of the benzamide moiety: The final step involves the coupling of the benzamide moiety to the pyrazolo[3,4-b]pyridine core through an amide bond formation reaction, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or pyrazolo[3,4-b]pyridine core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-methoxy-N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The pyrazolo-pyridine core is a common feature among analogs, but substituent positions and ring saturation differ significantly:
- Pyrazolo[3,4-b]pyridin-6-one derivatives (e.g., ): Share the 6-oxo group but lack the 4-phenyl substituent. Instead, they feature aryl or cyano groups at position 4, which influence electronic properties and solubility .
- Pyrazolo[3,4-c]pyridin-7-one (): Differs in the fused ring position (3,4-c vs. 3,4-b), altering the spatial arrangement of functional groups. The trifluoromethyl substituent in this analog enhances metabolic stability compared to the methoxy group in the target compound .
Substituent Analysis
*Calculated based on molecular formula (estimated C₂₃H₂₀N₄O₃).
Pharmacological and Physicochemical Properties
Bioactivity Insights
- Kinase Inhibition : Pyrazolo-pyridines with benzamide groups (e.g., ) exhibit ATP-competitive binding in kinase assays .
- Antimicrobial Activity : Thiophene-containing analogs () show improved activity against Gram-positive bacteria due to enhanced membrane penetration .
Solubility and Stability
- The 3-methoxy group in the target compound likely improves water solubility compared to methyl or trifluoromethyl substituents (e.g., ) .
- The 4-phenyl group may reduce metabolic degradation compared to smaller substituents (e.g., thiophene in ) .
Key Research Findings and Trends
Positional Isomerism : Pyrazolo[3,4-b]pyridines (target compound) generally exhibit higher thermal stability than [3,4-c] or [4,3-c] isomers due to reduced ring strain .
Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance target affinity but may reduce bioavailability .
Synthetic Efficiency : Ionic liquid-mediated syntheses (e.g., ) achieve higher yields (>70%) compared to traditional methods .
Biological Activity
3-Methoxy-N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}benzamide is a synthetic compound that belongs to the class of pyrazolo-pyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy and as a pharmacological agent targeting various molecular pathways.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 370.37 g/mol. Its structure features a methoxy group and a complex pyrazolo-pyridine framework which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo-pyridine derivatives. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer progression. It targets pathways associated with cell proliferation and apoptosis.
- In vitro Studies : In laboratory settings, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
2. Enzyme Inhibition
The compound acts as an inhibitor for several enzymes:
- PARP Inhibition : It has been suggested that compounds in this class can inhibit poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy.
3. Antiviral Properties
Research on related pyrazolo compounds has indicated potential antiviral activities. For example:
- Zika Virus Inhibition : Certain derivatives have shown efficacy against the Zika virus by disrupting viral replication processes.
Case Studies and Research Findings
A comprehensive review of related literature reveals significant findings:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Functional Groups : The presence of the methoxy group and specific nitrogen substitutions appears to enhance binding affinity to target proteins.
Q & A
Q. What are the common synthetic routes for preparing 3-methoxy-N-{1-methyl-6-oxo-4-phenyl-pyrazolo[3,4-b]pyridin-3-yl}benzamide?
The compound is typically synthesized via a multi-step process involving:
- Cyclization of hydrazine intermediates : For pyrazolo-pyridine cores, oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol at room temperature (73% yield) is a green and efficient method .
- Functionalization : The benzamide moiety is introduced via amide coupling, often using carbodiimide-based reagents (e.g., EDCI or DCC) in anhydrous solvents like DMF or THF.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended .
Q. How is the structural integrity of this compound validated in academic research?
Key characterization methods include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., δ 10.72 ppm for NH in hydrazine intermediates) .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] calculated 334.1556, observed 334.1553) .
- FTIR : Peaks at 1596 cm (C=O stretch) and 3198 cm (N-H stretch) confirm functional groups .
Q. What preliminary biological assays are used to evaluate this compound?
Initial screens focus on:
- Kinase inhibition : ATP-binding assays using recombinant kinases (e.g., EGFR or VEGFR) due to the pyrazolo-pyridine scaffold's affinity for kinase active sites .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤10 µM .
- Solubility and stability : HPLC-based assays in PBS (pH 7.4) to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production of this compound?
Advanced strategies include:
- Solvent optimization : Replacing ethanol with isopropanol or DMSO to improve intermediate solubility .
- Catalyst screening : Testing transition-metal catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura cross-coupling steps, as seen in related pyrazole syntheses (yields >80%) .
- Flow chemistry : Continuous-flow reactors reduce reaction times and improve reproducibility for oxidation steps .
Q. What computational tools are used to analyze structure-activity relationships (SAR) for this compound?
Methodologies involve:
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinase targets (e.g., PDB ID: 1M17) .
- QSAR models : Using descriptors like logP, polar surface area, and H-bond donors to correlate substituents (e.g., methoxy vs. chloro) with activity .
- DFT calculations : Gaussian 16 to study electronic effects of the benzamide group on pyrazolo-pyridine reactivity .
Q. How should researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from assay variability or impurities. Mitigation steps include:
Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics (PK)?
Recommended approaches:
- Rodent PK studies : Intravenous/oral administration in Sprague-Dawley rats with LC-MS/MS quantification of plasma levels (T, C) .
- Tissue distribution : Radiolabeled compound (e.g., C) to track accumulation in organs .
- Metabolite profiling : Liver microsome assays to identify CYP450-mediated metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
